(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol is an analog of Tramadol, a widely used analgesic medication. This compound is classified under the category of opioid analgesics, specifically as a metabolite of Tramadol. The compound is noted for its potential analgesic properties, which are attributed to its interaction with the opioid receptors in the central nervous system. The molecular structure of this compound indicates it possesses both opioid and non-opioid mechanisms, contributing to its pain-relieving effects .
The synthesis of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol can be achieved through several methods, primarily focusing on demethylation processes. One notable method involves the use of potassium hydroxide in a phase transfer catalysis setup to facilitate the demethylation of Tramadol. The reaction parameters typically include:
Another approach involves using organolithium reagents in coupling reactions with aminoketones, which has shown promising results in synthesizing various Tramadol derivatives .
The molecular structure of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol can be described as follows:
The three-dimensional conformation plays a crucial role in its binding affinity and efficacy as an analgesic.
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol participates in various chemical reactions typical for amines and ethers. Key reactions include:
These reactions are essential for understanding its metabolic pathways and potential therapeutic applications.
The mechanism of action of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol primarily involves its interaction with the mu-opioid receptors in the brain. This compound acts as a partial agonist at these receptors, leading to:
Studies have shown that while (+)-O-desmethyl tramadol exhibits significant activity at opioid receptors, its efficacy can vary based on individual metabolism and receptor subtype interactions.
The physical and chemical properties of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol include:
These properties are critical for formulation development and ensuring stability during storage.
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol has several scientific applications:
Research continues to explore its potential benefits in clinical settings, particularly concerning its safety profile compared to traditional opioids.
(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol (CAS 1235568-21-4), systematically named as (1R,2R)-2-[(dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol, is a tertiary metabolite of the analgesic tramadol. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol [1] [9]. The compound features two chiral centers at the cyclohexanol ring (C1 and C2), conferring a specific (1R,2R) absolute configuration. This stereochemistry is critical for its molecular interactions, as the relative spatial orientation of functional groups influences hydrogen-bonding capacity and receptor affinity. The core structure comprises a 3-hydroxyphenyl ring attached to a β-amino cyclohexanol moiety, with the absence of N-methyl groups distinguishing it from earlier metabolic intermediates [2] [3].
The SMILES notation (OC1=CC=CC([C@]2(O)CCCC[C@@]2([H])CN)=C1
) explicitly encodes stereochemistry, confirming the trans-orientation of the hydroxy and aminomethyl substituents on the cyclohexane ring. X-ray crystallographic data remain limited for this metabolite, but analogous tramadol metabolites suggest a chair conformation for the cyclohexanol ring with equatorial positioning of the phenyl and aminomethyl groups to minimize steric strain [3].
Table 1: Atomic Composition and Bonding Features
Component | Description |
---|---|
Core Skeleton | Cyclohexanol ring with 3-hydroxyphenyl at C1 and aminomethyl at C2 |
Chiral Centers | C1 (R-configuration), C2 (R-configuration) |
Functional Groups | Phenolic hydroxyl (–OH), tertiary amine (–N(CH₃)₂), alicyclic alcohol (–OH) |
Stereochemical Prefix | (+)-(1R,2R) |
This compound represents the advanced metabolic state of tramadol (C₁₆H₂₅NO₂), formed through sequential N-demethylation and O-demethylation. Tramadol undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4), producing intermediates like O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2), followed by further demethylation to yield N,N-bisdesmethyl (M3) and O-desmethyl-N,N-bisdesmethyl (M5) derivatives [5] [6].
Structurally, (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol differs from tramadol in three key aspects:
Table 2: Metabolic Precursors and Structural Evolution
Compound | Molecular Formula | Key Modifications | Biological Activity |
---|---|---|---|
Tramadol | C₁₆H₂₅NO₂ | Parent molecule | μ-opioid agonist, SNRI |
O-Desmethyl Tramadol (M1) | C₁₅H₂₃NO₂ | O-demethylation | Potent μ-opioid agonist |
N,N-Bisdesmethyl Tramadol (M3) | C₁₄H₂₁NO₂ | N,N-demethylation | Unknown activity |
(+)-O-Desmethyl-N,N-bisdesmethyl (M5) | C₁₃H₁₉NO₂ | O-demethylation + N,N-demethylation | Pharmacologically inactive |
Solubility: The compound's phenolic hydroxyl and alicyclic alcohol groups enhance water solubility relative to tramadol. Experimental data suggest high solubility in polar solvents (e.g., water, methanol) and moderate solubility in acetonitrile. The ionization constants (pKa) are estimated at 9.8 (tertiary amine) and 10.2 (phenolic –OH), indicating predominant cationic form at physiological pH [2] [8].
Stability: Storage at -20°C is recommended for long-term stability [3]. The compound degrades under oxidative conditions or UV exposure due to the phenolic moiety. In solution, it remains stable for 24 hours at room temperature but may undergo gradual dehydrogenation upon prolonged storage.
Crystallography: No single-crystal X-ray structures have been reported. However, vibrational spectroscopy suggests intermolecular hydrogen bonding between the phenolic –OH and tertiary amine, potentially forming stable crystalline hydrates. Melting point data remain uncharacterized, though analogues indicate a range of 180–200°C with decomposition [9].
Nuclear Magnetic Resonance (NMR):
Infrared Spectroscopy: Strong bands at 3350 cm⁻¹ (phenolic O–H stretch), 3180 cm⁻¹ (alicyclic O–H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C–N stretch). The absence of 1700 cm⁻¹ confirms no carbonyl impurities [8].
Mass Spectrometry:
Table 3: Diagnostic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.60 (s, 6H) | N,N-dimethyl protons |
¹³C NMR | δ 155.2 | Phenolic C-O carbon |
IR | 3350 cm⁻¹ (broad) | Phenolic O-H stretch |
MS/MS | m/z 204 → 177 → 123 | Sequential loss of H₂O and cyclohexyl moiety |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1